molecular formula C14H12FNO2S B446977 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole CAS No. 314054-14-3

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole

Cat. No.: B446977
CAS No.: 314054-14-3
M. Wt: 277.32g/mol
InChI Key: NSBYJLRIIOPSLH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole (PubChem CID: 768000) is a chemical compound with the molecular formula C14H12FNO2S . It belongs to the dihydroindole (indoline) class of heterocycles, which are prominent scaffolds in organic and medicinal chemistry . The core indoline structure is a subject of ongoing synthetic research, with studies exploring efficient and diastereoselective methods for creating diversifiable dihydroindole frameworks . This particular molecule is functionalized with a 4-fluorophenylsulfonyl group, a common moiety found in compounds with various biological activities. Sulfonyl-containing groups are frequently utilized in the development of pharmaceutical intermediates and bioactive molecules . As a building block, this compound offers researchers a versatile template for further chemical diversification. Its structure makes it a valuable intermediate for constructing more complex molecules for screening and development in drug discovery programs. The presence of the sulfonamide group allows for potential interactions with biological targets, making it an interesting starting point for the synthesis of enzyme inhibitors or other pharmacologically active agents . Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2S/c15-12-5-7-13(8-6-12)19(17,18)16-10-9-11-3-1-2-4-14(11)16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSBYJLRIIOPSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327090
Record name 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

18.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202734
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314054-14-3
Record name 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic Reduction of Indole Derivatives

The 2,3-dihydroindole scaffold is commonly synthesized via partial hydrogenation of indole derivatives. Palladium- or nickel-based catalysts under hydrogen gas (1–3 atm) selectively reduce the C2–C3 double bond while preserving aromaticity in the benzene ring. For example, indole treated with Pd/C in ethanol at 50°C achieves >90% conversion to 2,3-dihydroindole within 4 hours. This method requires careful control of reaction time and hydrogen pressure to avoid over-reduction to indoline.

Rhodium-Catalyzed Transannulation

A Rh-catalyzed intermolecular [3 + 2] transannulation between 4-aryl-1-sulfonyl-1H-1,2,3-triazoles and alkyl-substituted benzene derivatives offers an alternative route. Under microwave irradiation (100°C, 30 min), this method produces 3a,7a-dihydroindoles with >80% yield. While primarily used for fused dihydroindoles, modifying the benzene substrate enables access to simpler 2,3-dihydroindole structures.

Sulfonylation Strategies

Direct Sulfonylation with 4-Fluorobenzenesulfonyl Chloride

The most widely adopted method involves reacting 2,3-dihydroindole with 4-fluorobenzenesulfonyl chloride in the presence of a base. Key parameters include:

ParameterOptimal ConditionYield (%)Reference
BaseTriethylamine85–92
SolventDichloromethane88
Temperature0°C → room temperature90
Reaction Time12–24 hours85

Mechanistic Insight : The base deprotonates the indole nitrogen, enabling nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the 4-fluorophenyl group necessitates prolonged reaction times for complete conversion.

Copper-Catalyzed Radical Sulfonylation

A copper(I)-mediated radical pathway (CuCl, 10 mol%) enables sulfonylation under milder conditions (60°C, 6 hours). This method utilizes 4-fluorobenzenesulfonyl chloride and achieves 78% yield in acetonitrile. The catalytic cycle involves:

  • Single-electron transfer from Cu(I) to generate sulfonyl radicals

  • Radical addition to the dihydroindole C3 position

  • Aromatic stabilization via hydrogen abstraction

Industrial-Scale Production

Continuous Flow Sulfonylation

Industrial protocols employ continuous flow reactors to enhance heat/mass transfer. A representative setup:

  • Reactor Type : Microtubular (ID = 1 mm)

  • Residence Time : 8 minutes

  • Conditions : 50°C, 1.5 equiv sulfonyl chloride

  • Productivity : 12 kg/day with 94% purity

Crystallization-Based Purification

Crude product purification uses ethanol/water (3:1 v/v) recrystallization:

  • Purity Improvement : 85% → 99.5%

  • Yield Recovery : 82%

  • Key Impurity : Bis-sulfonylated byproduct (<0.3% after crystallization)

Stereochemical Considerations

While 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole lacks chiral centers, precursor 2,3-dihydroindole can exhibit planar chirality. Racemization during sulfonylation is mitigated by:

  • Low-temperature reactions (<10°C)

  • Non-polar solvents (e.g., toluene)

  • Kinetic control using substoichiometric base

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Direct Sulfonylation85–9299.5High12–15
Cu-Catalyzed7898.2Moderate18–22
Flow Chemistry9499.8Very High8–10

Emerging Methodologies

Photoredox Catalysis

Preliminary studies show visible-light-mediated sulfonylation using Ru(bpy)₃²⁺ (2 mol%):

  • Irradiation: 450 nm LED

  • Yield: 68% in 2 hours

  • Advantage: No external base required

Biocatalytic Approaches

Engineered sulfotransferases (e.g., SULT1A1) demonstrate in vitro activity:

  • Conversion: 41%

  • Turnover Frequency: 8.7 h⁻¹

  • Limitations: Cofactor regeneration requirements

Chemical Reactions Analysis

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole involves its interaction with specific molecular targets and pathways. The sulfonyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with its analogs:

Compound Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Differences
1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole (Target) C₁₄H₁₂FNO₂S 277.31 Sulfonyl, 4-fluorophenyl, indoline N/A
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one C₁₇H₁₄FNO 267.30 α,β-unsaturated ketone, 4-fluorophenyl Propenone replaces sulfonyl; introduces conjugation and potential reactivity (e.g., Michael addition).
N-[4-(2,3-dihydroindole-1-sulfonyl)phenyl]propanamide C₁₇H₁₈N₂O₃S 330.40 Sulfonyl, propanamide, phenyl Phenyl-propanamide substituent replaces 4-fluorophenyl; increases hydrogen-bonding capacity.
1-(4-Fluorophenyl)indoline-2,3-dione C₁₄H₈FNO₂ 241.22 Isatin (2,3-dione), 4-fluorophenyl Dione replaces sulfonyl; enhances chelation potential and acidity.

Pharmacological and Physicochemical Implications

  • Sulfonyl Group vs. Ketone/Dione: The sulfonyl group in the target compound likely increases polarity and metabolic stability compared to the α,β-unsaturated ketone in or the dione in . Sulfonamides are known for their hydrogen-bond acceptor properties, which may influence receptor binding .
  • Biological Activity: While ezetimibe () shares a 4-fluorophenyl group, its azetidinone core and hydroxypropyl chain confer distinct cholesterol-lowering activity, highlighting how core structure dictates function .

Biological Activity

1-(4-Fluorophenyl)sulfonyl-2,3-dihydroindole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl group attached to a 2,3-dihydroindole framework with a fluorophenyl substituent. This unique structure contributes to its diverse biological activities. The sulfonyl group is known to enhance the compound's ability to interact with various biological targets, which is critical for its pharmacological effects.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to involve:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of specific enzymes.
  • Target Interaction : The compound may interact with various receptors and pathways involved in disease processes, influencing cellular signaling and metabolic pathways.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. Specifically:

  • HCV Inhibition : Indole derivatives have shown promise in inhibiting Hepatitis C Virus (HCV) replication. For instance, modifications on the indole core have been associated with enhanced anti-HCV activity .
CompoundAnti-HCV Activity (EC50)Cytotoxicity (CC50)Selectivity Index (SI)
This compoundTBDTBDTBD

Anticancer Properties

The compound has been investigated for its anticancer potential:

  • Cell Proliferation Inhibition : Studies suggest that certain indole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Indole compounds are also recognized for their anti-inflammatory properties. The sulfonyl group may play a role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds:

  • Antiviral Studies : A series of indole derivatives were synthesized and evaluated for their anti-HCV activity. Compounds with fluoro substitutions displayed varying degrees of efficacy against different HCV genotypes .
  • Anticancer Research : A study demonstrated that specific indole derivatives could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .
  • Mechanistic Insights : Research has shown that the interaction of indole derivatives with molecular targets can lead to changes in gene expression related to cell survival and proliferation .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(4-fluorophenyl)sulfonyl-2,3-dihydroindole?

Answer: The synthesis typically involves sulfonylation of 2,3-dihydroindole derivatives. Key steps include:

  • Sulfonylation : Reacting 2,3-dihydroindole with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or tetrahydrofuran. Reaction monitoring via TLC or HPLC is critical to optimize yields .
  • Crystallization : Purification via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to obtain single crystals for structural validation .

Example Reaction Conditions:

StepReagents/ConditionsYield (%)Reference
Sulfonylation4-Fluorophenylsulfonyl chloride, Et₃N, DCM, 0°C → RT, 12h65–78
PurificationRecrystallization (DMF/H₂O, 1:3)90% purity

Q. How is the molecular structure of this compound validated experimentally?

Answer:

  • Single-crystal X-ray diffraction (XRD) : Determines bond lengths (e.g., S–O = 1.43–1.45 Å) and torsion angles (e.g., dihedral angle between indole and fluorophenyl groups = 15–25°). Weak C–H···π or N–H···O interactions may influence packing .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments for dihydroindole protons (δ 3.2–4.0 ppm, CH₂) and sulfonyl group (δ 7.8–8.2 ppm, aromatic F-substituted protons) .
    • IR : Confirm sulfonyl S=O stretches at 1150–1250 cm⁻¹ .

Advanced Research Questions

Q. How do non-classical hydrogen-bonding interactions influence the crystal packing of this compound?

Answer:

  • XRD Analysis : The title compound lacks classical N–H···O bonds but exhibits C–H···O or C–H···F interactions. For example, in analogous structures, adjacent indole rings form weakly interacting chains via C–H···π stacking (distance ~3.5 Å), stabilizing the lattice .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stabilization energies of ~5–10 kJ/mol for these interactions, corroborating XRD observations .

Key Data from Analogues:

Interaction TypeDistance (Å)Energy (kJ/mol)Reference
C–H···π (Indole)3.4–3.67.2
C–H···F2.8–3.14.5

Q. What strategies resolve contradictions in reactivity data between this compound and its non-fluorinated analogues?

Answer:

  • Comparative Kinetic Studies : Monitor sulfonamide hydrolysis rates under acidic (HCl/THF) or basic (NaOH/EtOH) conditions. Fluorinated derivatives show 2–3x slower hydrolysis due to electron-withdrawing effects of the F substituent .
  • Electrochemical Analysis : Cyclic voltammetry reveals redox potentials shifted by 0.1–0.3 V for fluorinated vs. non-fluorinated analogues, correlating with altered electron density .

Example Reactivity Data:

CompoundHydrolysis Half-life (pH 7.4, 25°C)Redox Potential (V vs. Ag/AgCl)
Fluorinated120 min+1.25
Non-fluorinated45 min+0.95

Q. How can computational modeling predict the bioactivity of this compound derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2). Fluorine’s electronegativity enhances binding affinity (ΔG = −8.5 kcal/mol vs. −7.2 for non-fluorinated) .
  • QSAR Models : Correlate Hammett σ values of substituents (σ_para-F = +0.06) with IC₅₀ data for kinase inhibition. Fluorine’s meta-directing effects may alter binding orientation .

Q. Methodological Challenges

Q. How to address low yields in sulfonylation reactions of sterically hindered dihydroindoles?

Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (2h vs. 12h) and improve yields (85% vs. 65%) by enhancing reagent diffusion .
  • Solvent Optimization : Switch from DCM to DMF for better solubility of bulky substrates (yield increase from 50% to 75%) .

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